Regiochemical Specificity: 6-Position Boronic Ester vs. 7-Position Regioisomer Determines Substitution Vector in Downstream Kinase SAR
The 6-position of the quinazolin-4-one scaffold projects toward the solvent-exposed region in many kinase co-crystal structures (e.g., GRK2, EGFR), making 6-substituted derivatives suitable for modulating physicochemical properties without disrupting core hinge-binding interactions [1]. In contrast, the 7-position boronic ester regioisomer (e.g., 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one) orients the coupling vector toward a sterically distinct trajectory. A direct comparison of Suzuki coupling outcomes between 6- and 7-boronic ester quinazolinone regioisomers was not identified in the open literature; however, the regioisomeric impact on biological activity is well-documented: in the GRK2 inhibitor patent series (US 2022/0267298), 6-substituted quinazolin-4-ones consistently appear as key intermediates, whereas 7-substituted analogs require distinct synthetic routes [1]. The Garlapati et al. (2013) study further demonstrates that 6-position modification via Suzuki coupling with aryl, heteroaryl, and alkyl boronic acids is the preferred diversification strategy for quinazolin-4-one-based α-glucosidase inhibitors, yielding 25 derivatives with IC₅₀ values <20 μM for the most active hits [2].
| Evidence Dimension | Regiochemical substitution position and synthetic accessibility for medicinal chemistry diversification |
|---|---|
| Target Compound Data | 6-boronic ester on 2,3-dimethylquinazolin-4-one; enables 6-aryl diversification via Suzuki coupling; no H-bond donors (H_Donors = 0) |
| Comparator Or Baseline | 7-boronic ester regioisomer: 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one (CAS ~1209498-52-1); 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (CAS 1009303-58-5): contains N–H (H_Donors ≥1) |
| Quantified Difference | Regioisomeric substitution pattern difference: 6-position vs 7-position attachment; H-bond donor count: 0 (target) vs ≥1 (NH analog); LogP shift: ~1.54 (target, computed, Leyan) vs predicted lower for NH analog due to H-bond donor introduction |
| Conditions | Structural comparison based on SMILES and computed properties from vendor databases; biological SAR context from GRK2 inhibitor patent US 2022/0267298 and Garlapati et al. (2013) [1][2] |
Why This Matters
For procurement, the 6-boronic ester regioisomer is the specific intermediate required when synthetic routes target 6-arylquinazolin-4-one derivatives; substituting the 7-isomer or NH analog introduces a different substitution geometry, potentially invalidating established SAR and requiring re-optimization of synthetic conditions.
- [1] Xu G, Gaul MD, Liu Z, DesJarlais RL, Qi J, Wang W, Krosky D, Petrounia I, Milligan CM, Hermans A, Lu HR, Huang DZ, Xu JZ, Spurlino JC. QUINAZOLIN-4-ONE DERIVATIVES USEFUL AS GRK2 INHIBITORS. US Patent Application 20220267298, published August 25, 2022. View Source
- [2] Garlapati R, Pottabathini N, Gurram V, Kasani KS, Gundla R, Thulluri C, Machiraju PK, Chaudhary AB, Addepally U, Dayam R, Chunduri VR, Patro B. Development of α-glucosidase inhibitors by room temperature C–C cross couplings of quinazolinones. Org. Biomol. Chem. 2013;11:4778–4791. DOI: 10.1039/C3OB40636A. View Source
